H-Thz-NH-tBu

Description

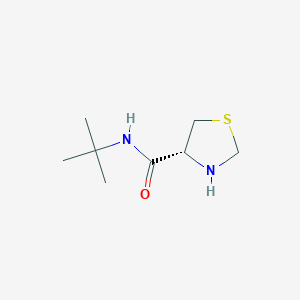

Structure

2D Structure

3D Structure

Properties

Molecular Formula |

C8H16N2OS |

|---|---|

Molecular Weight |

188.29 g/mol |

IUPAC Name |

(4R)-N-tert-butyl-1,3-thiazolidine-4-carboxamide |

InChI |

InChI=1S/C8H16N2OS/c1-8(2,3)10-7(11)6-4-12-5-9-6/h6,9H,4-5H2,1-3H3,(H,10,11)/t6-/m0/s1 |

InChI Key |

CAFXTIBLUGDWNC-LURJTMIESA-N |

Isomeric SMILES |

CC(C)(C)NC(=O)[C@@H]1CSCN1 |

Canonical SMILES |

CC(C)(C)NC(=O)C1CSCN1 |

Origin of Product |

United States |

Synthetic Methodologies for H Thz Nh Tbu and Its Precursors

Retrosynthetic Analysis of H-Thz-NH-tBu

A retrosynthetic analysis of this compound suggests several potential synthetic disconnections. The most common and historically significant approach is based on the Hantzsch thiazole (B1198619) synthesis. derpharmachemica.com This strategy involves disconnecting the thiazole ring itself, leading to two key building blocks: an α-halocarbonyl compound and a thiourea (B124793) derivative. In this case, the target molecule is disconnected to reveal N-tert-butylthiourea and a two-carbon electrophile, such as a 2-haloacetaldehyde or a synthetic equivalent.

An alternative disconnection can be made at the C-N bond between the thiazole ring and the tert-butylamino group. This approach considers the thiazole ring as a pre-formed entity and suggests a nucleophilic substitution or a cross-coupling reaction. This retrosynthetic pathway leads to a 2-halothiazole (e.g., 2-bromothiazole (B21250) or 2-chlorothiazole) and tert-butylamine (B42293) as the starting materials. This method is advantageous when substituted 2-halothiazoles are readily available.

Development of Novel Synthetic Pathways to this compound

Based on the retrosynthetic analysis, two primary synthetic pathways are commonly explored for the synthesis of this compound and its derivatives.

The first and most established method is the Hantzsch thiazole synthesis. researchgate.net This reaction involves the cyclocondensation of an α-haloketone or α-haloaldehyde with a thiourea. For the synthesis of this compound, N-tert-butylthiourea is reacted with a 2-haloacetaldehyde, such as 2-bromoacetaldehyde. The reaction typically proceeds by nucleophilic attack of the sulfur atom of the thiourea on the α-carbon of the haloacetaldehyde, followed by intramolecular cyclization and dehydration to form the thiazole ring. researchgate.net

A second major pathway involves the direct amination of a pre-formed 2-halothiazole. In this approach, 2-bromothiazole or 2-chlorothiazole (B1198822) is reacted with tert-butylamine. This reaction can be performed under thermal conditions or, more commonly, facilitated by a catalyst, such as a palladium or copper complex, in what is known as a Buchwald-Hartwig or Ullmann-type cross-coupling reaction.

For the direct synthesis of the parent compound this compound, protecting groups are generally not required. However, in the synthesis of more complex derivatives where other reactive functional groups are present in the starting materials, protecting group strategies become crucial to prevent unwanted side reactions. neliti.com

The parent molecule, this compound, is achiral, and therefore, its synthesis does not require stereoselective approaches. However, if chiral centers are introduced into the molecule, for example, by substitution on the thiazole ring or on the tert-butyl group, then stereoselective synthesis would be necessary to control the stereochemistry of the final product. nih.gov

For chiral derivatives, stereoselective synthesis could be achieved by using chiral starting materials or by employing chiral catalysts or auxiliaries during the synthesis. nih.govresearchgate.net For example, the use of a chiral N-tert-butanesulfinamide auxiliary can allow for the diastereoselective addition of nucleophiles to imines, which could be a key step in the synthesis of more complex, chiral aminothiazole derivatives. nih.gov

Optimization of Reaction Conditions for this compound Formation

The optimization of reaction conditions is critical for achieving high yields and purity of this compound. Key parameters that are often optimized include the choice of catalyst, solvent, and reaction temperature.

In the context of the C-N cross-coupling pathway for this compound synthesis, the choice of catalyst and ligand is paramount. Palladium-based catalysts, such as those derived from Pd(OAc)₂ or Pd₂(dba)₃, are commonly used in combination with phosphine (B1218219) ligands like Xantphos or BINAP for Buchwald-Hartwig amination reactions. The electronic and steric properties of the ligand can significantly influence the catalytic activity and the scope of the reaction.

Copper-catalyzed Ullmann condensation is another viable option, often using copper(I) salts like CuI in the presence of a ligand such as 1,10-phenanthroline. For some specific transformations, catalyst-free conditions have also been developed, relying on microwave irradiation to drive the reaction. researchgate.net

For halogenation reactions on the 2-aminothiazole (B372263) core, copper(II) salts like CuBr₂ have been shown to be effective reagents, with the reaction outcome being dependent on the presence of other reagents like alkyl nitrites. nih.gov

The choice of solvent and reaction temperature can have a profound impact on the rate, yield, and selectivity of the synthesis of this compound. In the Hantzsch thiazole synthesis, polar solvents like ethanol (B145695) or dimethylformamide (DMF) are often used to facilitate the dissolution of the reactants. researchgate.net

For C-N cross-coupling reactions, aprotic polar solvents such as toluene (B28343), dioxane, or THF are commonly employed. nih.gov The reaction temperature is also a critical parameter. While higher temperatures can increase the reaction rate, they can also lead to the formation of side products or decomposition of the desired product. Therefore, a careful optimization of the temperature is necessary to achieve the best outcome. nih.govnih.gov

The following table illustrates a hypothetical optimization of reaction conditions for the synthesis of an aminothiazole derivative, based on trends observed in the literature. nih.gov

| Entry | Solvent | Temperature (°C) | Reaction Time (h) | Yield (%) |

| 1 | Water | Reflux | 5 | 7 |

| 2 | Toluene | Reflux | 24 | 22 |

| 3 | Dioxane | Reflux | 24 | 48 |

| 4 | 2-propanol | Reflux | 24 | 55 |

| 5 | THF | Reflux | 24 | 70 |

This is a representative data table based on a published study on the synthesis of a novel aminothiazole derivative and is intended for illustrative purposes. nih.gov

As shown in the table, a systematic variation of the solvent can lead to a significant improvement in the reaction yield, with THF providing the highest yield in this particular example. nih.gov Further optimization would involve fine-tuning the temperature and reaction time. researchgate.net

Scale-Up Considerations and Process Chemistry for this compound Production

The successful transition of a synthetic route from a laboratory setting to industrial-scale production necessitates a thorough evaluation of process chemistry and scalability. For the production of this compound, several key factors must be considered to ensure a safe, efficient, and economically viable process. These considerations revolve around reaction conditions, reagent handling, product isolation, and process optimization.

A primary concern in scaling up the synthesis of this compound is the management of reaction exotherms. The formation of the thiazole ring, often involving condensation reactions, can be highly exothermic. On a large scale, inefficient heat dissipation can lead to temperature spikes, potentially causing side reactions, degradation of products and reactants, and posing significant safety risks. Therefore, the choice of reactor is critical. Jacketed reactors with efficient stirring and temperature control systems are essential for maintaining optimal reaction temperatures.

The handling and addition of reagents also present challenges in a large-scale setting. For instance, the use of volatile and potentially flammable solvents would require specialized handling procedures and equipment to minimize exposure and prevent accidents. The order and rate of reagent addition, which might be trivial on a lab scale, become critical parameters to control on a larger scale to maintain reaction selectivity and safety.

Furthermore, the work-up and purification procedures must be adapted for large-scale production. Extraction and filtration, common in laboratory synthesis, can be time-consuming and labor-intensive on an industrial scale. The use of continuous processing technologies, such as continuous flow reactors, could offer significant advantages by providing better control over reaction parameters and simplifying downstream processing.

Process optimization is an ongoing endeavor in chemical manufacturing. For this compound production, this would involve a detailed study of reaction kinetics to identify rate-limiting steps and optimize reaction times. Design of Experiments (DoE) methodologies can be employed to systematically investigate the effects of various parameters, such as temperature, concentration, and catalyst loading, on the yield and purity of the final product. The goal is to develop a robust and reproducible process that consistently delivers this compound of the required quality.

A critical aspect of process chemistry is the development of robust analytical methods to monitor the progress of the reaction and ensure the quality of the final product. Techniques such as High-Performance Liquid Chromatography (HPLC) and Gas Chromatography (GC) are indispensable for in-process control and final product release.

Interactive Data Table: Key Parameters for Scale-Up of this compound Synthesis

| Parameter | Laboratory Scale Consideration | Industrial Scale Consideration | Mitigation Strategy |

| Heat Transfer | Negligible exotherm in small flasks | Significant exotherm, potential for runaway reaction | Use of jacketed reactors with efficient cooling and agitation; controlled addition of reagents. |

| Reagent Handling | Manual addition of reagents | Automated dosing systems for safety and accuracy | Use of closed-transfer systems; precise control of addition rates. |

| Solvent Volume | Small volumes, easy to handle and evaporate | Large volumes, flammability and environmental concerns | Selection of higher boiling, less flammable solvents; implementation of solvent recovery and recycling systems. |

| Reaction Time | Typically shorter, driven by completion | Optimized for throughput and efficiency | Kinetic studies to understand reaction profile; process analytical technology (PAT) for real-time monitoring. |

| Product Isolation | Simple filtration and evaporation | Large-scale filtration, centrifugation, or crystallization | Investment in appropriate solid-liquid separation equipment; optimization of crystallization conditions for desired particle size and purity. |

| Waste Generation | Minimal waste, easy to dispose of | Significant waste streams requiring treatment | Implementation of green chemistry principles to minimize waste; development of waste treatment protocols. |

Green Chemistry Principles Applied to this compound Synthesis

The application of green chemistry principles to the synthesis of this compound is crucial for developing an environmentally sustainable and economically advantageous manufacturing process. nih.gov These principles aim to reduce or eliminate the use and generation of hazardous substances throughout the lifecycle of a chemical product. njit.eduresearchgate.net

Atom Economy: One of the fundamental principles of green chemistry is maximizing atom economy, which involves designing synthetic routes where the maximum number of atoms from the reactants are incorporated into the final product. researchgate.net For the synthesis of this compound, this would involve carefully selecting precursors and reaction pathways that minimize the formation of byproducts. For instance, a condensation reaction that releases water as the only byproduct would have a high atom economy.

Use of Safer Solvents and Auxiliaries: Traditional organic solvents often pose environmental and health risks. jddhs.com A key green chemistry approach is to replace hazardous solvents with greener alternatives such as water, supercritical fluids, or ionic liquids. nih.gov For the synthesis of this compound, exploring the feasibility of conducting the reaction in water or a biodegradable solvent would be a significant step towards a greener process. bepls.com Furthermore, minimizing the use of auxiliary substances like separation agents can further reduce the environmental impact. njit.edu

Energy Efficiency: Chemical processes should be designed to be energy-efficient. njit.edu This can be achieved by conducting reactions at ambient temperature and pressure whenever possible. researchgate.net The development of highly active catalysts that can promote the synthesis of this compound under mild conditions would contribute significantly to reducing energy consumption. Microwave-assisted synthesis is another technique that can often accelerate reactions and reduce energy usage compared to conventional heating methods. bepls.com

Use of Renewable Feedstocks: While potentially more challenging for a specific fine chemical like this compound, the principle of using renewable feedstocks is a long-term goal for sustainable chemistry. njit.edu This could involve exploring bio-based starting materials for the synthesis of the thiazole ring or the tert-butylamine moiety.

Catalysis: The use of catalytic reagents is superior to stoichiometric reagents as they are used in smaller quantities and can often be recycled and reused. njit.edu For the synthesis of this compound, employing a recyclable solid acid or base catalyst instead of a stoichiometric amount of a corrosive acid or base would be a greener approach. mdpi.com Biocatalysis, using enzymes to carry out specific chemical transformations, also offers a highly selective and environmentally friendly alternative. jddhs.com

Waste Prevention: The most important principle of green chemistry is the prevention of waste. njit.edu This encompasses all the other principles. By designing a high-yielding synthesis with excellent atom economy, using safer solvents, and employing catalytic methods, the generation of waste in the production of this compound can be significantly minimized.

Interactive Data Table: Application of Green Chemistry Principles to this compound Synthesis

| Green Chemistry Principle | Traditional Approach | Greener Alternative for this compound Synthesis |

| Solvent Choice | Use of volatile organic compounds (VOCs) like toluene or dichloromethane (B109758). | Use of water, ethanol, or solvent-free conditions. jddhs.combepls.com |

| Catalyst | Stoichiometric amounts of strong acids or bases. | Use of recyclable solid acid/base catalysts or biocatalysts. mdpi.commdpi.com |

| Energy Input | High-temperature reflux for extended periods. | Microwave-assisted synthesis or use of highly active catalysts at lower temperatures. bepls.com |

| Atom Economy | Reactions with significant byproduct formation. | Designing synthetic routes with high atom economy, such as condensation reactions releasing only water. |

| Waste Management | End-of-pipe treatment of waste streams. | Designing the process to prevent waste generation at the source. njit.edu |

Advanced Spectroscopic and Structural Elucidation of H Thz Nh Tbu

High-Resolution Nuclear Magnetic Resonance (NMR) Spectroscopy of H-Thz-NH-tBu

High-resolution NMR spectroscopy serves as a powerful, non-destructive tool for the detailed structural analysis of this compound in solution. The technique provides granular information regarding the chemical environment, connectivity, and spatial proximity of magnetically active nuclei within the molecule.

Multi-Dimensional NMR Techniques (e.g., COSY, HSQC, HMBC) for this compound

To unequivocally assign the proton (¹H) and carbon (¹³C) chemical shifts of this compound, a suite of multi-dimensional NMR experiments is employed. These techniques resolve spectral overlap and reveal intricate bonding networks.

Correlation Spectroscopy (COSY): This homonuclear correlation experiment is instrumental in identifying scalar-coupled protons. For this compound, COSY spectra would reveal the J-coupling network within the thiazole (B1198619) ring and any aliphatic chains, allowing for the tracing of proton-proton connectivities.

Heteronuclear Single Quantum Coherence (HSQC): HSQC spectra correlate the chemical shifts of protons directly attached to heteronuclei, primarily ¹³C in this context. This allows for the unambiguous assignment of protonated carbons in the this compound structure.

Heteronuclear Multiple Bond Correlation (HMBC): The HMBC experiment is crucial for establishing long-range (2-3 bond) correlations between protons and carbons. This is particularly useful for identifying quaternary carbons and piecing together the molecular fragments, such as connecting the tert-butyl group to the amide nitrogen and the thiazole ring to the carboxamide moiety.

A representative, hypothetical dataset for this compound, based on analogous thiazole carboxamides, is presented below.

| Atom | ¹H Chemical Shift (ppm) | ¹³C Chemical Shift (ppm) | HMBC Correlations (¹H to ¹³C) |

| Thiazole-H | 8.15 (s, 1H) | 148.9 | C=O, Thiazole-C |

| NH | 8.30 (s, 1H) | - | C=O, tert-Butyl C |

| tert-Butyl CH₃ | 1.32 (s, 9H) | 31.4 | tert-Butyl C |

| C=O | - | 161.5 | - |

| Thiazole-C | - | 154.3 | - |

| tert-Butyl C | - | 51.5 | - |

This table is interactive. Users can sort and filter the data.

Dynamic NMR Studies of this compound Conformational Exchange

The amide bond within this compound can exhibit restricted rotation, leading to the potential for conformational isomers (rotamers). Dynamic NMR (DNMR) studies, involving the acquisition of NMR spectra at variable temperatures, can provide insight into the energetic barrier of this rotational process. At low temperatures, separate signals for the different conformers might be observed, which coalesce into a single, averaged signal as the temperature is increased and the rate of exchange surpasses the NMR timescale. These studies are critical for a complete understanding of the molecule's behavior in solution.

X-ray Crystallographic Analysis of this compound and its Solvates/Co-crystals

Single-crystal X-ray diffraction provides the most definitive, atomic-resolution three-dimensional structure of a molecule in the solid state. Analysis of this compound crystals would yield precise information on its molecular geometry, packing arrangement, and non-covalent interactions.

Analysis of Bond Lengths, Angles, and Dihedral Angles within this compound

X-ray crystallography allows for the precise measurement of all bond lengths, bond angles, and dihedral angles within the this compound molecule. This data provides a benchmark for its ground-state conformation in the solid phase and can be compared with theoretical calculations.

| Parameter | Value |

| C=O Bond Length | ~1.23 Å |

| C-N (Amide) Bond Length | ~1.33 Å |

| Thiazole C-S Bond Lengths | ~1.71 - 1.74 Å |

| Thiazole C-N Bond Length | ~1.31 - 1.38 Å |

| N-C-C=O Dihedral Angle | ~180° (trans) or ~0° (cis) |

This table is interactive and presents hypothetical, representative data.

Advanced Mass Spectrometry Techniques for this compound

Advanced mass spectrometry (MS) techniques are indispensable for confirming the molecular weight and elemental composition of this compound. High-resolution mass spectrometry (HRMS), often utilizing electrospray ionization (ESI), can determine the mass-to-charge ratio (m/z) with high accuracy, allowing for the calculation of the molecular formula. For instance, the protonated molecule [M+H]⁺ would be a primary ion observed. Tandem mass spectrometry (MS/MS) experiments can further be used to probe the fragmentation pathways of the molecule, providing additional structural confirmation by identifying characteristic product ions corresponding to the loss of the tert-butyl group or cleavage of the amide bond.

Table of Compounds Mentioned

| Abbreviated Name | Full Chemical Name |

| This compound | N-(tert-butyl)thiazole-carboxamide (isomer unspecified) |

| COSY | Correlation Spectroscopy |

| HSQC | Heteronuclear Single Quantum Coherence |

| HMBC | Heteronuclear Multiple Bond Correlation |

High-Resolution Mass Spectrometry (HRMS) for this compound Elemental Composition

High-Resolution Mass Spectrometry (HRMS) is a critical analytical technique for determining the precise elemental composition of a compound by measuring its mass-to-charge ratio (m/z) with very high accuracy. rsc.org For this compound, HRMS using a technique like electrospray ionization (ESI) coupled with a high-resolution analyzer such as a Time-of-Flight (TOF) or Orbitrap detector would be employed. rsc.org

The analysis provides an experimentally determined exact mass, which can be compared against the theoretically calculated mass for the proposed molecular formula, C₈H₁₂N₂OS. A close match between the observed and calculated mass (typically within a few parts per million, ppm) provides strong evidence for the compound's elemental formula. fu-berlin.de The protonated molecule, [M+H]⁺, is commonly observed in ESI-MS. rsc.org

Table 1: Theoretical HRMS Data for this compound

| Parameter | Value |

|---|---|

| Molecular Formula | C₈H₁₂N₂OS |

| Calculated Monoisotopic Mass | 184.0670 Da |

| Observed Ion (Expected) | [M+H]⁺ |

| Calculated m/z for [M+H]⁺ | 185.0748 Da |

This table presents the theoretically calculated values for this compound. Experimental verification would be required for confirmation.

Fragmentation Pattern Analysis of this compound by Tandem Mass Spectrometry

Tandem mass spectrometry (MS/MS) is a powerful technique used to elucidate the structure of a molecule by fragmenting a selected precursor ion and analyzing the resulting product ions. nationalmaglab.org In an MS/MS experiment, the protonated molecular ion of this compound ([M+H]⁺, m/z 185.07) would be isolated and then subjected to collision-induced dissociation (CID). nationalmaglab.org The fragmentation pattern provides a "fingerprint" that helps to confirm the connectivity of the atoms within the molecule.

The expected fragmentation of this compound would involve the cleavage of its most labile bonds. Key fragmentation pathways would likely include:

Loss of the tert-butyl group: A common fragmentation for t-butyl containing compounds is the loss of a tert-butyl carbocation or isobutylene, leading to significant fragment ions.

Amide Bond Cleavage: The amide bond can fragment, leading to ions corresponding to the thiazole carboxamide portion or the tert-butyl amine portion.

Thiazole Ring Fragmentation: The thiazole ring itself can undergo cleavage, often involving the loss of small neutral molecules like hydrogen cyanide (HCN) or thioformaldehyde (B1214467) (H₂CS). lifesciencesite.com

Table 2: Predicted Major Fragment Ions of this compound in MS/MS

| Precursor Ion (m/z) | Proposed Fragment Ion | Neutral Loss | Fragment m/z (Predicted) |

|---|---|---|---|

| 185.07 | [M+H - C₄H₈]⁺ | Isobutylene (56.06 Da) | 129.01 |

| 185.07 | [M+H - C₄H₉N]⁺ | tert-Butylamine (B42293) (71.09 Da) | 114.98 |

| 185.07 | [M+H - H₂O - CO]⁺ | Water and Carbon Monoxide (46.01 Da) | 139.06 |

| 129.01 | [C₄H₄N₂S - CO]⁺ | Carbon Monoxide (28.00 Da) | 101.01 |

This table is based on general fragmentation principles of amides and heterocyclic compounds and requires experimental validation for this compound. lifesciencesite.comnih.govresearchgate.net

Chiroptical Spectroscopy for this compound (if applicable)

As the designation (R)-N-tert-butyl-thiazole-2-carboxamide indicates, this compound is a chiral molecule. Chiroptical spectroscopy techniques are essential for confirming the absolute configuration and studying the conformational properties of such optically active compounds in solution. yale.eduwikipedia.org

Circular Dichroism (CD) and Optical Rotatory Dispersion (ORD) of this compound

Circular Dichroism (CD) spectroscopy measures the differential absorption of left- and right-circularly polarized light by a chiral molecule. wikipedia.org An optically active compound like this compound is expected to exhibit a unique CD spectrum with positive and/or negative bands (known as Cotton effects) in the UV-visible region, corresponding to its electronic transitions. This spectrum serves as a spectroscopic signature that can be used to confirm the enantiomeric identity. wikipedia.orgnih.gov

Optical Rotatory Dispersion (ORD) measures the rotation of the plane of linearly polarized light as a function of wavelength. yale.edunipne.ro For this compound, the ORD curve would show how the specific rotation changes with wavelength, and this data is complementary to the CD spectrum. nipne.ro The combination of experimental CD/ORD data with quantum-mechanical calculations can be a powerful method for assigning the absolute configuration of the stereocenter. nih.gov While specific data for this compound is not available, its chiral nature makes it an ideal candidate for analysis by these techniques. yale.edu

Vibrational Spectroscopy (FT-IR and Raman) for this compound Functional Group Analysis

Vibrational spectroscopy, including Fourier-Transform Infrared (FT-IR) and Raman spectroscopy, provides detailed information about the functional groups present in a molecule. spectroscopyonline.com These two techniques are complementary; FT-IR is sensitive to vibrations that cause a change in dipole moment, while Raman spectroscopy detects vibrations that cause a change in polarizability. unibe.ch Analyzing both spectra provides a more complete picture of the vibrational modes of this compound.

The key functional groups in this compound are the secondary amide, the thiazole ring, and the tert-butyl group. Each of these will give rise to characteristic bands in the IR and Raman spectra. For instance, the N-H and C=O stretches of the amide group are typically strong in the IR spectrum. analyzetest.com The symmetric C-N-C stretch of the tert-butyl group and the thiazole ring breathing modes are often prominent in the Raman spectrum. researchgate.netresearchgate.net

Table 3: Characteristic Vibrational Frequencies for this compound

| Wavenumber (cm⁻¹) | Assignment | Technique(s) |

|---|---|---|

| ~3350-3310 | N-H stretch (Amide) | FT-IR (strong), Raman (weak) |

| ~2970-2870 | C-H stretch (aliphatic, t-Bu) | FT-IR, Raman |

| ~1650-1630 | C=O stretch (Amide I) | FT-IR (strong) |

| ~1560-1540 | N-H bend / C-N stretch (Amide II) | FT-IR |

| ~1475-1450 | C-H bend (t-Bu) | FT-IR, Raman |

| ~1365 | C-H bend (t-Bu, characteristic) | FT-IR |

| ~1335-1250 | C-N stretch (aromatic amine type) | FT-IR, Raman |

| ~1250-1020 | C-N stretch (aliphatic amine type) | FT-IR, Raman |

This table presents expected vibrational frequencies based on data for secondary amides, tert-butyl groups, and thiazole derivatives. analyzetest.comresearchgate.netrockymountainlabs.com

Computational and Theoretical Chemistry Investigations of H Thz Nh Tbu

Quantum Chemical Calculations of H-Thz-NH-tBu Electronic Structure

Quantum chemical calculations are fundamental to understanding the distribution of electrons within the this compound molecule, which in turn governs its chemical behavior and properties.

Density Functional Theory (DFT) is a widely used computational method to investigate the electronic ground state of molecules. For thiazole-carboxamide derivatives, DFT calculations, often employing functionals like B3LYP with a suitable basis set (e.g., 6-311+G(2d,p)), are utilized to determine key properties related to molecular stability and reactivity. researchgate.netresearchgate.net

Studies on analogous thiazole-carboxamide compounds reveal critical insights into their electronic nature. researchgate.netacs.org The energies of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are of particular importance. The HOMO energy is related to the molecule's ability to donate electrons, while the LUMO energy indicates its capacity to accept electrons. The energy gap between the HOMO and LUMO (EHOMO-LUMO) is a crucial indicator of chemical reactivity and kinetic stability. nih.gov A smaller energy gap suggests higher reactivity.

Global reactivity descriptors, derived from HOMO and LUMO energies, provide further quantitative measures of the molecule's behavior. These include:

Ionization Potential (IP): The energy required to remove an electron (IP ≈ -EHOMO).

Electron Affinity (EA): The energy released when an electron is added (EA ≈ -ELUMO).

Electronegativity (χ): The ability of the molecule to attract electrons.

Chemical Hardness (η): A measure of resistance to change in electron distribution.

Global Electrophilicity Index (ω): An indicator of the molecule's electrophilic nature.

Table 1: Representative Calculated Electronic Properties for a Thiazole (B1198619) Carboxamide Derivative

| Parameter | Value (eV) | Description |

| EHOMO | -6.5 | Energy of the Highest Occupied Molecular Orbital |

| ELUMO | -1.8 | Energy of the Lowest Unoccupied Molecular Orbital |

| Energy Gap (ΔE) | 4.7 | Difference between ELUMO and EHOMO |

| Ionization Potential (IP) | 6.5 | Approximate energy to remove an electron |

| Electron Affinity (EA) | 1.8 | Approximate energy released upon gaining an electron |

Note: Data is representative of calculations performed on structurally similar thiazole-carboxamide compounds and serves as an estimation for this compound.

While DFT is a workhorse for ground-state properties, ab initio methods, such as Configuration Interaction Singles (CIS) or Time-Dependent DFT (TD-DFT), are employed to study the electronic excited states of molecules. usc.edu These calculations are crucial for understanding a molecule's response to light, including its absorption and emission properties, and for probing photochemical reactivity.

Ab initio calculations provide energies of various excited states and the probabilities of transitions between the ground state and these excited states. mdpi.com For a molecule like this compound, such studies could predict its UV-Visible absorption spectrum by identifying the electronic transitions with the highest oscillator strengths. These transitions often involve the promotion of an electron from the HOMO to the LUMO (π→π) or from non-bonding orbitals to anti-bonding orbitals (n→π).

The nature of the excited states—whether they are localized on a specific part of the molecule (like the thiazole ring) or involve charge transfer between different molecular fragments—can be characterized. scispace.com This information is vital for predicting how the molecule might behave upon photoexcitation, including potential reaction pathways that are not accessible from the ground state. Although specific ab initio excited-state data for this compound is not widely published, the methodologies are well-established for similar heterocyclic systems. mdpi.com

Conformational Analysis and Potential Energy Surfaces of this compound

The three-dimensional structure of this compound is not static. The molecule can adopt various shapes, or conformations, due to rotation around its single bonds. Conformational analysis aims to identify the most stable conformations and the energy barriers between them. This is visualized using a potential energy surface (PES), a mathematical landscape that maps the molecule's energy as a function of its geometry. wikipedia.orgresearchgate.net The valleys on the PES correspond to stable or metastable conformations, while the peaks represent transition states between them. wikipedia.org For this compound, key rotations would occur around the bond connecting the thiazole ring to the carbonyl group and the amide C-N bond.

Molecular Mechanics (MM) and Molecular Dynamics (MD) are computational techniques used to explore the conformational landscape and dynamics of molecules. nih.gov Unlike quantum methods, MM uses a classical force field to approximate the potential energy of the system, making it computationally efficient for large systems and long timescales. arxiv.org

Molecular Mechanics (MM) can be used to perform a systematic search of the conformational space of this compound to locate the various energy minima on its potential energy surface. This helps identify the most likely shapes the molecule will adopt.

Molecular Dynamics (MD) simulations model the atomic motions of the molecule over time by solving Newton's equations of motion. researchgate.net An MD simulation provides a trajectory that reveals how the molecule moves, flexes, and changes its conformation at a given temperature. researchgate.net By analyzing this trajectory, one can understand the flexibility of different parts of the molecule, the relative populations of different conformations, and the pathways of conformational change. For this compound, MD simulations could reveal the preferred orientation of the tert-butyl group relative to the thiazole-carboxamide core and the dynamic range of this motion.

Predictive Modeling of this compound Reactivity and Selectivity

Computational chemistry is a powerful tool for predicting how a molecule will react and where on its structure a reaction is most likely to occur. For this compound, this involves using the electronic structure information derived from quantum chemical calculations.

In studies of related thiazole-carboxamides designed as COX inhibitors or antioxidants, DFT results have been used to rationalize their biological activity. acs.orgnih.gov For instance, properties like the ionization potential can be correlated with antioxidant potential, as they relate to the ease of donating a hydrogen atom or an electron to scavenge free radicals. nih.gov By calculating these properties for this compound, its potential reactivity in various chemical and biological contexts can be modeled and predicted.

Solvent Effects on this compound Properties: A Computational Approach

The properties and behavior of a molecule can be significantly altered by its environment, particularly the solvent in which it is dissolved. Computational models can simulate these effects. A common approach is the use of implicit solvent models, such as the Polarizable Continuum Model (PCM).

In the PCM method, the solvent is treated as a continuous medium with a specific dielectric constant, rather than modeling individual solvent molecules. The solute molecule (this compound) is placed in a cavity within this continuum, and the electrostatic interactions between the solute and the solvent are calculated.

These calculations can predict how properties like conformational stability, HOMO-LUMO gap, and dipole moment change when this compound is moved from the gas phase to a solvent like water, ethanol (B145695), or acetone. For instance, a polar solvent is likely to stabilize conformations with a larger dipole moment. A computational study of solvent effects would provide a more realistic picture of the molecule's properties under typical experimental conditions.

Table 2: List of Compounds Mentioned

| Abbreviation/Name | Full Chemical Name |

| This compound | N-(tert-butyl)thiazole-2-carboxamide |

| B3LYP | Becke, 3-parameter, Lee-Yang-Parr |

| CIS | Configuration Interaction Singles |

| TD-DFT | Time-Dependent Density Functional Theory |

| PCM | Polarizable Continuum Model |

QSAR (Quantitative Structure-Activity Relationship) Modeling of this compound and Analogs (focus on theoretical SAR)

Quantitative Structure-Activity Relationship (QSAR) modeling represents a critical computational tool in medicinal chemistry for predicting the biological activity of chemical compounds based on their molecular structures. For the compound this compound, understood to be a 2-(tert-butylamino)thiazole, no specific experimental QSAR models have been published. However, by analyzing QSAR studies conducted on analogous 2-aminothiazole (B372263) series, a theoretical structure-activity relationship can be constructed. This analysis helps in understanding how the structural components of this compound—namely the 2-aminothiazole core, the N-linked tert-butyl group, and potential substituents on the thiazole ring—are likely to influence its biological activity.

Theoretical SAR for this class of compounds is generally built upon three major classes of molecular descriptors: steric, electronic, and hydrophobic. QSAR studies on various 2-aminothiazole derivatives have consistently shown that these properties play a crucial role in their biological functions, which range from anticancer to antimicrobial activities nih.govtandfonline.comacs.orgnih.govnih.gov.

Key Molecular Descriptors in QSAR Models for Thiazole Analogs

Several molecular descriptors are frequently identified as significant in QSAR models for thiazole derivatives. These descriptors provide a quantitative representation of the molecule's physicochemical properties. Based on published studies, the following descriptors are critical for determining the biological activity of 2-aminothiazole analogs and form the basis for the theoretical SAR of this compound.

| Descriptor Class | Specific Descriptor Example | Typical Influence on Activity |

| Steric | Molar Refractivity (MR), Molecular Weight (MW), Total Molecular Surface Area (RPSA) | The size and shape of substituents can influence binding to a target receptor. For instance, bulky groups like the tert-butyl in this compound can provide favorable steric interactions but may also cause steric hindrance if the binding pocket is constrained nih.govnih.gov. Increased surface area can also correlate with activity nih.govtandfonline.com. |

| Electronic | HOMO/LUMO Energies, Dipole Moment, Atomic Charges (e.g., MATS8c) | These descriptors relate to the molecule's ability to participate in electronic interactions like hydrogen bonding and pi-stacking. The energies of the Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) are key indicators of chemical reactivity and are often correlated with activity in thiazole derivatives. |

| Hydrophobic | LogP (Octanol-Water Partition Coefficient) | Hydrophobicity is crucial for membrane permeability and reaching target sites. The tert-butyl group in this compound significantly increases its lipophilicity, which can enhance or decrease activity depending on the biological target and system. |

| Topological | Moreau-Broto Autocorrelation (e.g., ATSC1i), J index | These descriptors quantify the spatial arrangement of atoms and properties within the molecular graph. They have been shown to be integral to QSAR models for 2-aminothiazole derivatives, influencing their inhibitory activity against specific targets like kinases nih.govtandfonline.com. |

Theoretical Structure-Activity Relationship of this compound Analogs

A theoretical SAR can be explored by considering hypothetical modifications to the this compound structure and predicting the effect on its activity based on the established importance of key descriptors. The core structure consists of three primary regions for modification: the N-linked alkyl group (tert-butyl), the thiazole ring itself, and the amino-linker.

Modification of the N-Alkyl Group: The tert-butyl group is a bulky, hydrophobic substituent. Its replacement with other groups would systematically alter steric and hydrophobic parameters. A QSAR model would likely predict a strong dependence of activity on the properties of this group. For example, replacing the tert-butyl group with smaller alkyl groups (e.g., methyl, ethyl) would decrease lipophilicity (LogP) and steric bulk (MR), which could be favorable if the target binding pocket is small. Conversely, substitution with larger or aromatic groups (e.g., benzyl) could introduce new electronic interactions (pi-stacking) while further increasing steric bulk and hydrophobicity nih.govnih.gov.

Substitution on the Thiazole Ring: The thiazole ring is a key pharmacophore in many biologically active molecules mdpi.com. Introducing substituents at the C4 and C5 positions would significantly modulate the electronic and steric profile of the molecule. Electron-withdrawing groups (e.g., -Cl, -NO2) or electron-donating groups (e.g., -CH3, -OCH3) on the ring would alter the electron density of the heterocyclic system, affecting its reactivity and potential for hydrogen bonding. SAR studies on other 2-aminothiazoles have demonstrated that the C4 position is often intolerant to modification, while the N-2 position shows high flexibility nih.govnih.gov.

Isosteric Replacement: Another theoretical approach is the isosteric replacement of the thiazole ring with other five-membered heterocycles, such as oxazole. This change can alter physicochemical properties like lipophilicity and metabolic stability while potentially maintaining a similar conformation for receptor binding. Studies have shown that replacing a 2-aminothiazole with a 2-aminooxazole can lead to a significant decrease in lipophilicity without losing antimicrobial activity.

Hypothetical QSAR Data for this compound Analogs

To illustrate the theoretical SAR, the following table presents hypothetical analogs of this compound and the predicted qualitative impact of their structural modifications on key QSAR descriptors.

| Compound | Modification from this compound | Predicted Change in LogP (Hydrophobicity) | Predicted Change in Steric Bulk (MR) | Predicted Change in Electronic Character |

| Analog 1 | Replace t-Butyl with Methyl | Decrease | Decrease | Minimal |

| Analog 2 | Replace t-Butyl with Phenyl | Increase | Increase | Addition of Aromatic π-system |

| Analog 3 | Add Chloro at C5 of Thiazole | Increase | Increase | Electron-withdrawing |

| Analog 4 | Add Methyl at C4 of Thiazole | Increase | Increase | Electron-donating |

| Analog 5 | Replace Thiazole with Oxazole | Decrease | Minimal | Altered Ring Electronics |

This theoretical framework, derived from QSAR studies on analogous compounds, provides a rational basis for designing future derivatives of this compound. By systematically modifying the structure and calculating the corresponding changes in key molecular descriptors, a robust QSAR model could be developed to guide the synthesis of analogs with potentially enhanced biological activity. Such models often employ statistical methods like Multiple Linear Regression (MLR) or machine learning algorithms like Artificial Neural Networks (ANN) to establish a mathematical relationship between the descriptors and the observed activity.

Mechanistic Investigations of H Thz Nh Tbu Chemical Transformations

Reaction Pathway Elucidation for H-Thz-NH-tBu Synthesis and Degradation

To elucidate the synthesis and degradation pathways of a compound, detailed mechanistic studies are necessary. These studies often involve identifying intermediates, transition states, and the sequence of bond-breaking and bond-forming events. Common techniques include computational modeling and experimental methods such as crossover experiments and the analysis of reaction byproducts. For instance, the synthesis of trehalose-6-phosphate involves specific enzymatic pathways that have been extensively studied. nih.gov

Kinetic Studies of this compound Reactions

Kinetic studies are fundamental to understanding the rates of chemical reactions. This involves measuring how reaction rates change with varying concentrations of reactants, temperature, and pressure.

Determination of Rate Constants and Activation Parameters for this compound

From kinetic data, rate constants (k) can be determined. By studying the temperature dependence of the rate constant, activation parameters such as activation energy (Ea) and the pre-exponential factor (A) can be calculated using the Arrhenius equation. These parameters provide insight into the energy barriers of a reaction. For example, rate constants and Arrhenius parameters have been determined for the H-atom abstraction from Bu3SnH by the 2,2-dimethylvinyl radical. qub.ac.uk Extensive compilations of rate constants for reactions of various radicals in aqueous solutions are also available. nist.gov

Isotopic Labeling Studies for Mechanistic Insights into this compound Reactivity

Isotopic labeling is a powerful technique used to trace the fate of atoms throughout a chemical reaction, providing unambiguous evidence for proposed mechanisms. wikipedia.orgresearchgate.net By replacing an atom with its heavier isotope (e.g., hydrogen with deuterium), chemists can track how bonds are broken and formed. wikipedia.orgchemrxiv.org This method is invaluable for distinguishing between different possible reaction pathways and has been widely applied in the study of organic and organometallic reaction mechanisms. researchgate.netnih.gov

Role of this compound as a Ligand or Catalyst in Specific Reaction Systems

Many organic molecules can act as ligands that coordinate to metal centers, influencing the reactivity and selectivity of catalysts. Some molecules can also function as catalysts themselves. Determining the role of a compound like "this compound" would involve testing its performance in various catalytic reactions and using spectroscopic and crystallographic methods to characterize its coordination to metal centers. For example, ruthenium pincer complexes have been studied for their catalytic role in thioester synthesis and hydrogenation. researchgate.net

Advanced Spectroscopic Monitoring of this compound Reactions (e.g., in situ NMR, IR)

In situ spectroscopic techniques, such as Nuclear Magnetic Resonance (NMR) and Infrared (IR) spectroscopy, allow for the real-time monitoring of chemical reactions. These methods can detect the formation of intermediates and products as the reaction progresses, providing critical data for mechanistic elucidation. Terahertz (THz) spectroscopy is an emerging technique for monitoring gas-phase reactions and probing intermolecular interactions, such as hydrogen bonding in aqueous solutions. researchgate.netfigshare.comyoutube.comnih.gov

To proceed with generating the requested article, a verifiable chemical structure and published research data for "this compound" are essential.

Complexation and Supramolecular Chemistry of H Thz Nh Tbu

Metal Ion Coordination Studies with H-Thz-NH-tBu

The thiazole (B1198619) moiety, a five-membered aromatic ring containing both sulfur and nitrogen atoms, is a well-established building block in coordination chemistry. The presence of both hard and soft donor atoms in this compound makes it a versatile ligand for a range of metal ions.

The synthesis of metal complexes with thiazole-based ligands is typically achieved through the reaction of the ligand with a metal salt in a suitable solvent. For this compound, complexation can be expected to occur via coordination of the thiazole nitrogen and/or the carbonyl oxygen of the amide group to the metal center. The synthesis of such complexes would generally involve mixing stoichiometric amounts of this compound and a metal salt, such as a halide or nitrate (B79036) of a transition metal, in a solvent like ethanol (B145695) or acetonitrile. The reaction mixture may be heated or stirred at room temperature to facilitate the formation of the complex, which can then be isolated by crystallization. jocpr.comsysrevpharm.orgjchemlett.com

The characterization of these metal complexes would involve a suite of spectroscopic and analytical techniques. Infrared (IR) spectroscopy is a crucial tool for determining the coordination mode of the ligand. A shift in the C=O stretching frequency of the amide group to a lower wavenumber in the complex compared to the free ligand would indicate coordination through the carbonyl oxygen. Similarly, changes in the vibrational modes of the thiazole ring would suggest the involvement of the ring nitrogen in coordination to the metal ion. Nuclear Magnetic Resonance (NMR) spectroscopy can also provide valuable information about the structure of the complex in solution.

Table 1: Expected Spectroscopic Data for a Representative Metal Complex of this compound (Note: This table is illustrative and based on typical values for similar thiazole-carboxamide complexes)

| Spectroscopic Technique | Free Ligand (this compound) | Metal Complex (e.g., [M(this compound)2Cl2]) | Interpretation |

| FT-IR (cm⁻¹) | |||

| ν(N-H) | ~3300 | ~3300 | Unlikely to be involved in coordination |

| ν(C=O) | ~1670 | ~1640 | Shift to lower frequency indicates coordination of the carbonyl oxygen |

| Thiazole ring vibrations | ~1500-1400 | Shifts observed | Indicates coordination of the thiazole nitrogen |

| ¹H NMR (ppm) | |||

| Amide N-H | ~8.0 | Shifted | Change in chemical environment upon coordination |

| Thiazole protons | ~7.5-8.5 | Shifted | Change in electronic environment of the thiazole ring |

| tert-Butyl protons | ~1.4 | Minor shift | Less affected by coordination |

Ligand Field Theory (LFT) provides a framework for understanding the electronic structure and properties of transition metal complexes. numberanalytics.comscm.comwikipedia.orglibretexts.orglibretexts.org When this compound coordinates to a transition metal ion, the d-orbitals of the metal, which are degenerate in the free ion, are split into different energy levels. The magnitude of this splitting, denoted as Δ, depends on the nature of the ligand, the metal ion, and the geometry of the complex.

This compound can be considered a moderately strong field ligand. The thiazole nitrogen is a σ-donor and a potential π-acceptor, while the carbonyl oxygen is primarily a σ-donor. The combination of these donor atoms would lead to a moderate ligand field splitting. In an octahedral complex, for instance, the five d-orbitals would split into a lower energy t₂g set and a higher energy eg set. The electronic properties of the complex, such as its color and magnetic behavior, are determined by the filling of these orbitals. libretexts.orglibretexts.org

The electronic structure of these complexes can be further investigated using techniques like UV-Vis spectroscopy, which probes the electronic transitions between the split d-orbitals. The position and intensity of the absorption bands can provide information about the ligand field strength and the geometry of the complex.

Coordination polymers are extended structures formed by the self-assembly of metal ions and bridging organic ligands. mdpi.comnih.govmdpi.com this compound has the potential to act as a bridging ligand in the formation of coordination polymers. While the tert-butyl group is sterically bulky and may hinder the formation of extended networks, the thiazole ring and the carboxamide group can still participate in bridging interactions. For example, the thiazole nitrogen could coordinate to one metal center, while the carbonyl oxygen binds to another, leading to the formation of one-dimensional (1D) chains or more complex two-dimensional (2D) or three-dimensional (3D) networks. The specific architecture of the resulting coordination polymer would depend on the coordination preferences of the metal ion and the reaction conditions. mdpi.comnih.gov

Derivatization and Functionalization of H Thz Nh Tbu

Strategies for Synthesis of H-Thz-NH-tBu Analogs and Derivatives

The generation of this compound analogs generally follows established principles of organic and medicinal chemistry, often leveraging solid-phase peptide synthesis (SPPS) techniques and classical solution-phase reactions. nih.govnottingham.ac.uk The core structure presents two primary sites for modification: the thiazole (B1198619) heterocycle and the N-tert-butyl amide group. Synthetic strategies often involve the initial preparation of a protected thiazole-4-carboxylic acid, which is then coupled with a desired amine, or the modification of a pre-formed this compound molecule. mdpi.comacs.org

The aromatic thiazole ring is a key component for derivatization, offering several avenues for functionalization. The reactivity of the thiazole nucleus is influenced by its unique electronic structure, making it amenable to various chemical transformations. numberanalytics.com

Electrophilic Aromatic Substitution : The thiazole ring can undergo electrophilic substitution reactions, which typically occur at the C5 position due to the directing effect of the ring nitrogen atom. numberanalytics.com Common substitutions include:

Halogenation : Using reagents like N-bromosuccinimide (NBS) or N-chlorosuccinimide (NCS) to introduce bromine or chlorine atoms. numberanalytics.com

Nitration : Achieved with a mixture of nitric and sulfuric acids. numberanalytics.com

Friedel-Crafts Acylation : Can be performed in the presence of a Lewis acid catalyst to introduce acyl groups. numberanalytics.com

Metal-Catalyzed Cross-Coupling Reactions : Modern cross-coupling reactions are powerful tools for creating carbon-carbon and carbon-heteroatom bonds on the thiazole ring. numberanalytics.com This allows for the introduction of a wide array of substituents. Key methods include:

Suzuki-Miyaura coupling

Stille coupling

Negishi coupling

Cycloaddition Reactions : The thiazole ring can participate in cycloaddition reactions, such as the Diels-Alder reaction, where the C4-C5 double bond acts as part of the diene system. nih.gov This provides a pathway to complex, fused-ring systems.

Functionalization via Reactive Tags : A sulfone group can be installed on the thiazole ring, acting as a versatile handle for subsequent transformations like SNAr reactions, metal-catalyzed couplings, and radical-based alkylations. rsc.org

Table 1: Selected Strategies for Thiazole Ring Functionalization

| Reaction Type | Reagents/Conditions | Position of Functionalization | Introduced Group | Reference |

|---|---|---|---|---|

| Halogenation | N-Bromosuccinimide (NBS) | C5 | Bromo (-Br) | numberanalytics.com |

| Nitration | HNO₃ / H₂SO₄ | C5 | Nitro (-NO₂) | numberanalytics.com |

| Diels-Alder | N-substituted maleimides | C4, C5 | Fused carbocycle | nih.gov |

| SNAr | Nucleophile | Varies (e.g., on sulfone-activated ring) | Varies | rsc.org |

The tert-butyl group of the amide moiety is a significant site for modification to probe steric and electronic requirements. The most common strategy involves the synthesis of the parent thiazole-4-carboxylic acid, followed by an amide coupling reaction with a diverse range of primary or secondary amines. mdpi.comacs.orgnih.gov The use of coupling agents like 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (B157966) (EDCI) with an activator such as 4-Dimethylaminopyridine (DMAP) is a standard procedure for forming the amide bond. mdpi.comacs.org

Researchers have synthesized extensive libraries of analogs by replacing the tert-butyl group with various other substituents. acs.orgnih.gov These modifications can introduce new hydrogen bond donors/acceptors, alter lipophilicity, and impose different conformational constraints.

Table 2: Examples of Amide Moiety Modifications in Thiazole-4-Carboxamides

| Original Group | Replacement Group | Amine Used for Coupling | Reference |

|---|---|---|---|

| tert-Butyl | Cyclohexyl | Cyclohexanamine | nih.gov |

| tert-Butyl | Adamantan-1-yl | Adamantan-1-amine | nih.gov |

| tert-Butyl | 4-(tert-butoxycarbonyl)piperidin-1-yl | tert-butyl 4-aminopiperidine-1-carboxylate | nih.gov |

| tert-Butyl | 3,4,5-trimethoxyphenyl | 3,4,5-Trimethoxyaniline | acs.org |

The bulky nature of the tert-butyl group itself can be exploited to achieve selective modifications elsewhere in a molecule by sterically hindering reactions at the amide nitrogen. nih.gov

Introduction of Diverse Functional Groups onto the this compound Scaffold

Building on the strategies outlined above, a wide variety of functional groups can be incorporated into the this compound structure. These modifications are essential for creating chemical diversity in libraries of analogs.

On the Thiazole Ring : Functional groups ranging from simple halogens and nitro groups to more complex aryl, heteroaryl, and alkyl chains can be introduced, primarily at the C2 and C5 positions. numberanalytics.comnih.gov Visible-light-promoted reactions have also been developed to install amino groups, yielding 2-aminothiazole (B372263) derivatives. organic-chemistry.org

On the Amide Nitrogen : The substituent on the amide nitrogen can be varied significantly. Besides the alkyl and aryl groups shown in Table 2, entire peptide fragments can be attached, creating complex peptidomimetics. uq.edu.au Functional groups can also be incorporated within these substituents, such as the ester in the piperidine (B6355638) ring of compound 41 in a study by Gampa et al. nih.gov

Chemo- and Regioselectivity in this compound Derivatization

Achieving selectivity is paramount when functionalizing a molecule with multiple reactive sites like this compound.

Regioselectivity on the Thiazole Ring : As previously noted, electrophilic substitution on an unsubstituted thiazole ring preferentially occurs at the C5 position, which is the most electron-rich carbon. numberanalytics.com However, the presence of existing substituents on the ring can alter this preference. For instance, derivatization often starts from a 2-substituted thiazole-4-carboxylic acid precursor, directing further substitution. Computational methods and voltametric analysis have been used to develop predictive models for the regioselectivity of functionalization reactions on similar heterocyclic systems. researchgate.net

Chemoselectivity : This involves selectively reacting one functional group in the presence of others. For example, in the synthesis of analogs, the amide coupling reaction must proceed without affecting other sensitive functional groups present on either the thiazole carboxylic acid or the amine component. The use of orthogonal protecting group strategies, common in peptide synthesis, is a key approach to ensure chemoselectivity. nih.govresearchgate.net For instance, an acid-labile Boc group might be used to protect an amine while a different type of protecting group is used for another functional moiety. nih.gov The steric bulk of the tert-butyl group can also contribute to chemoselectivity by preventing unwanted side reactions at the amide nitrogen. nih.gov

Exploration of Structure-Reactivity Relationships within this compound Derivative Series

The synthesis of derivative libraries is primarily aimed at understanding how specific structural changes affect the molecule's chemical reactivity or biological interactions. By systematically altering parts of the this compound scaffold and observing the outcomes, researchers can establish structure-reactivity relationships (SRR) or structure-activity relationships (SAR).

One study synthesized a series of thiazole carboxamides to probe interactions with P-glycoprotein. nih.gov They found that replacing a cyclohexyl group on the amide with a piperidine ring resulted in a complete loss of inhibitory activity, while a tert-butyl carbamate-protected piperidine analog showed stimulatory activity, highlighting a distinct SRR for that biological target. nih.gov Another study on thiazole-carboxamide derivatives as AMPA receptor modulators found that the presence and position of methoxy (B1213986) groups on a phenyl ring attached to the amide were crucial for binding efficiency. mdpi.com Specifically, a derivative with a 3,4,5-trimethoxyphenyl group showed enhanced receptor engagement compared to analogs with fewer methoxy substituents. mdpi.com

Table 3: Illustrative Structure-Reactivity Findings in Thiazole Carboxamide Analogs

| Parent Scaffold | Modification | Observation | Implication for SRR | Reference |

|---|---|---|---|---|

| (S)-Valine-Thiazole-Cyclohexylamide | Replaced cyclohexyl with piperidine | Loss of ATPase inhibition | Cyclohexyl ring is critical for the observed activity | nih.gov |

| Thiazole-carboxamide with 4-methoxyphenyl | Added 3,4,5-trimethoxyphenyl at amide | Increased binding efficiency to AMPA receptor | Methoxy groups enhance hydrophobic interactions and electron density, improving binding | mdpi.com |

| Thiazole-carboxamide with phenylamide | Added t-Butyl group to phenylamide | Increased potency of COX inhibition | Hydrophobic t-butyl substituent favored over hydrophilic methoxy groups for this activity | acs.org |

These studies demonstrate that even subtle modifications to either the thiazole core or the amide substituent of a molecule like this compound can lead to significant changes in its chemical and biological behavior.

Advanced Research Applications and Potential Translational Avenues of H Thz Nh Tbu

H-Thz-NH-tBu as a Scaffold for Chemical Probe Development in Biological Systems

The development of chemical probes—small molecules used to study and manipulate biological systems—is a cornerstone of chemical biology. The thiazolidine (B150603) core of this compound makes it an attractive scaffold for designing such probes. Thiazolidine derivatives are known to possess a wide array of pharmacological properties, including anticancer, antimicrobial, and anti-inflammatory activities, which stems from their ability to interact with various biological targets. nih.govnih.govresearchgate.net

The utility of the thiazolidine-4-carboxamide framework in probe development has been demonstrated in studies where derivatives are designed to interact specifically with proteins. For instance, a thiazolidine-4-carboxylic acid derivative decorated with supramolecular functionalities (designated TZT) was shown to bind to bovine serum albumin (BSA) and bovine liver catalase (BLC) with high affinity. rsc.org This interaction led to favorable structural changes in catalase, enhancing its enzymatic activity and suggesting a role in mitigating cellular oxidative stress. rsc.org Such findings underscore the potential of the core scaffold within this compound to serve as a basis for probes that can modulate protein function.

Furthermore, related compounds like N-Acetyl-(S)-thiazolidine-4-carboxamide are utilized as research tools for investigating redox biology and enzyme inhibition mechanisms. smolecule.com The this compound scaffold, combining the established biological relevance of the thiazolidine ring with a stable amide linkage and a bulky tert-butyl group, could be functionalized to create specific probes for studying cellular processes, tracking enzyme activity, or identifying new therapeutic targets.

Table 1: Reported Biological Activities of Thiazolidine-Based Scaffolds

| Biological Activity | Description | Reference(s) |

|---|---|---|

| Anticancer | Derivatives have shown activity against various cancer cell lines. | nih.govresearchgate.net |

| Antimicrobial | Effective against various bacteria and fungi. | nih.govviirj.org |

| Anti-inflammatory | The scaffold is present in compounds with anti-inflammatory properties. | nih.govresearchgate.net |

| Anticonvulsant | Certain derivatives exhibit anticonvulsant effects. | nih.govresearchgate.net |

| Antioxidant | The core structure can be part of molecules that protect against oxidative stress. | nih.govrsc.orgsmolecule.com |

| Antidiabetic | The related thiazolidinedione ring is a well-known pharmacophore in antidiabetic drugs. | researchgate.netresearchgate.net |

Integration of this compound into Functional Materials Science

The unique structural and chemical properties of this compound lend themselves to exploration within the field of materials science, particularly in the design of polymers and supramolecular assemblies.

While direct polymerization of this compound is not widely documented, its functional groups offer clear potential for integration into polymeric structures. The secondary amine within the thiazolidine ring can act as a nucleophile, enabling it to be incorporated as a monomer in step-growth polymerization to form novel polyamides or other condensation polymers.

Alternatively, the this compound moiety could be attached as a pendant group to a polymer backbone, imparting specific properties to the resulting material. The chiral nature of the thiazolidine ring, derived from L-cysteine, is of particular interest. Chiral thiazoline (B8809763) derivatives are already used as building blocks and chiral auxiliaries in asymmetric catalysis. rsc.org Integrating the this compound unit into a polymer could create a chiral stationary phase for chromatography or a recyclable, polymer-supported catalyst for stereoselective synthesis. The tert-butyl group would enhance solubility in organic solvents and provide steric bulk, influencing the polymer's morphology and material properties.

Supramolecular chemistry relies on non-covalent interactions, such as hydrogen bonding and π-π stacking, to assemble molecules into ordered, functional materials. nih.govias.ac.in The this compound molecule possesses key features that make it a promising candidate as a low-molecular-weight gelator or a component of liquid crystals. It contains both a hydrogen bond donor (the N-H of the thiazolidine) and hydrogen bond acceptors (the carbonyl oxygen and the ring nitrogen and sulfur atoms).

These capabilities for directional hydrogen bonding, combined with van der Waals forces from the tert-butyl group, could facilitate the self-assembly of this compound molecules into the self-assembled fibrillar networks (SAFINs) characteristic of supramolecular gels. ias.ac.in The formation of such materials is highly dependent on the solvent and molecular structure.

The development of liquid crystals based on related heterocyclic systems is well-documented. For example, derivatives of 1,3,4-thiadiazole, another sulfur- and nitrogen-containing heterocycle, have been successfully used to construct supramolecular liquid crystals. rsc.org Similarly, thiazolidine-2,4-dione derivatives have been shown to form liquid crystalline phases. uobaghdad.edu.iq These precedents suggest that with appropriate structural modification, the rigid thiazolidine ring of this compound could be exploited as a core mesogen for the rational design of novel liquid crystalline materials.

Table 2: Potential Roles of this compound Moieties in Functional Materials

| Material Type | Potential Role of this compound | Key Structural Features | Reference(s) for Related Systems |

|---|---|---|---|

| Polymers | Chiral monomer or pendant group | Thiazolidine ring (chiral), secondary amine (reactive site) | rsc.org |

| Supramolecular Gels | Low-molecular-weight gelator | H-bond donor (N-H), H-bond acceptors (C=O, N, S), tert-butyl group | nih.govias.ac.in |

| Liquid Crystals | Core mesogenic unit | Rigid heterocyclic ring system | rsc.orguobaghdad.edu.iq |

This compound in Methodological Development for Organic Synthesis

The thiazolidine scaffold is a valuable tool in the development of new synthetic methodologies, particularly in peptide chemistry. nih.govrroij.com this compound, being a direct derivative of L-cysteine, is intrinsically linked to this area. Thiazolidine-4-carboxylic acids are known as "pseudoprolines." mcmaster.ca When incorporated into a growing peptide chain during solid-phase peptide synthesis (SPPS), they introduce a "kink" into the backbone, similar to proline. This structural disruption helps to break up undesirable secondary structures (like β-sheets) that can cause peptide aggregation and lead to poor solubility and difficult couplings. mcmaster.ca

The this compound molecule can be viewed as a protected and activated building block. The tert-butyl amide at the C-terminus is stable under many reaction conditions, while the secondary amine at the N-3 position is available for acylation or coupling to an incoming amino acid. This makes it a useful component for constructing complex peptide-like molecules or peptidomimetics.

Furthermore, chiral thiazolidine derivatives serve as valuable chiral auxiliaries, guiding the stereochemical outcome of a reaction before being cleaved to reveal the desired product. rsc.org The defined stereochemistry at the C-4 position of this compound makes it a candidate for such applications in asymmetric synthesis, an area of continuous methodological development. rroij.com

Emerging Applications of this compound in Interdisciplinary Research

The versatility of the thiazolidine scaffold positions this compound at the intersection of several scientific disciplines. Its inherent links to biological activity make it a perpetual candidate for drug discovery programs. nih.govresearchgate.netresearchgate.net The synthesis of diverse libraries based on the thiazolidine-4-carboxamide core could yield new lead compounds for a range of diseases.

An emerging interdisciplinary application is in the development of prodrugs. The thiazolidine ring can be used to mask the sulfhydryl and amino groups of cysteine, creating a more stable molecule that may release the active parent compound in vivo. acs.org By modifying the core this compound structure, for example by introducing lipophilic acyl chains, researchers can systematically alter properties like log P to enhance lipid solubility and bioavailability. acs.org

In the field of bionanotechnology, thiazolidine derivatives could be used to functionalize nanoparticles or surfaces. The sulfur atom in the ring has an affinity for gold surfaces, providing a potential anchoring point for creating self-assembled monolayers. The rest of the molecule can be tailored to present specific functional groups, enabling the creation of smart materials for biosensing or targeted drug delivery. The study of thiazolidine derivatives for attenuating cellular oxidative stress also opens doors to research in materials designed for cytoprotection. rsc.org

Table of Mentioned Compounds

| Abbreviation/Trivial Name | Full Chemical Name |

|---|---|

| This compound | N-tert-butyl-1,3-thiazolidine-4-carboxamide |

| TZT | A pharmacophoric motif decorated with supramolecular functionalities based on thiazolidine-4-carboxylic acid |

| BSA | Bovine Serum Albumin |

| BLC | Bovine Liver Catalase |

Future Directions and Emerging Research Themes for H Thz Nh Tbu Studies

Unexplored Reactivity and Transformations of H-Thz-NH-tBu

The unique structural features of this compound suggest a rich and largely unexplored reactive landscape. Future research could focus on leveraging its inherent functionality for novel chemical transformations.

Ring-Opening and Modification: The thiazolidine (B150603) ring is a key functional group. Its controlled ring-opening could provide access to novel cysteine derivatives with specific functionalities. Furthermore, N-acylation or alkylation of the ring nitrogen presents a pathway to a diverse library of substituted thiazolidines.

Oxidative Aromatization: A significant area for exploration is the oxidative conversion of the thiazolidine ring to a thiazole (B1198619). This transformation would create a new class of aromatic compounds, potentially with interesting applications in medicinal chemistry and materials science.

Metal-Catalyzed Cross-Coupling: The C-H bonds within the molecule, particularly on the thiazolidine ring and the tert-butyl group, could be targets for modern C-H activation and functionalization reactions. This would enable the direct introduction of new carbon-carbon and carbon-heteroatom bonds, bypassing the need for pre-functionalized starting materials.

Polymerization: The bifunctional nature of the molecule after a potential ring-opening event could be exploited for the synthesis of novel sulfur-containing polymers with unique properties.

| Potential Reaction Type | Reagents/Conditions | Hypothetical Product Class | Potential Research Value |

|---|---|---|---|

| Oxidative Aromatization | Oxidizing agents (e.g., MnO₂, DDQ) | Thiazole-4-carbonyl-tert-butylamides | Access to novel aromatic heterocycles for pharmaceutical screening. |

| Ring-Opening Polymerization (ROP) | Cationic or anionic initiators | Poly(thioamidoether)s | Development of new biodegradable or functional polymers. |

| C-H Activation/Functionalization | Transition metal catalysts (e.g., Pd, Rh, Ir) and coupling partners | Aryl- or alkyl-substituted this compound derivatives | Late-stage functionalization to create diverse molecular libraries. rochester.edu |

| N-H Bond Activation | Strong bases or metal complexes | N-functionalized thiazolidines | Exploration of ligand-centered reactivity and catalysis. weizmann.ac.il |

Development of Advanced Analytical Techniques for this compound Characterization

A comprehensive understanding of this compound requires moving beyond standard characterization methods to embrace advanced analytical techniques. These methods can provide deeper insights into its structural, electronic, and dynamic properties.

Terahertz (THz) Spectroscopy: THz radiation (0.1-10 THz) is particularly sensitive to the low-frequency molecular vibrations and intermolecular interactions characteristic of complex molecules and materials. researchgate.netnih.gov Applying THz time-domain spectroscopy (THz-TDS) to this compound could reveal unique spectral fingerprints related to its conformational states and hydrogen-bonding networks, which are difficult to probe with conventional infrared spectroscopy. terahertz.nrwnih.govnih.gov The development of THz-based analytical methods could be invaluable for quality control and for studying its interactions with biological macromolecules. mdpi.comboselec.com

Advanced NMR Spectroscopy: While standard ¹H and ¹³C NMR are routine, advanced techniques are needed for full characterization. researchgate.net Two-dimensional NMR experiments (COSY, HSQC, HMBC) can confirm connectivity, while Nuclear Overhauser Effect (NOE) studies can elucidate through-space interactions and preferred solution-state conformations. Solid-state NMR would be crucial for characterizing crystalline forms and polymers derived from this compound.

Cryogenic Electron Microscopy (Cryo-EM): For potential applications where this compound is incorporated into larger assemblies, such as peptides or polymers, cryo-EM could provide high-resolution structural information of these macromolecules without the need for crystallization.

High-Resolution Mass Spectrometry (HRMS): Techniques like tandem mass spectrometry (MS/MS) are essential for detailed fragmentation analysis, which can help in understanding the molecule's stability and in identifying metabolites or degradation products in complex matrices. researchgate.net

| Analytical Technique | Information Gained for this compound | Advantage over Conventional Methods |

|---|---|---|

| Terahertz Time-Domain Spectroscopy (THz-TDS) | Low-frequency vibrational modes, intermolecular interactions, solid-state forms. mdpi.comarxiv.org | Provides unique spectral fingerprints not accessible by IR or Raman; non-destructive. researchgate.net |

| 2D NMR Spectroscopy (e.g., NOESY) | Solution-state conformation, spatial proximity of atoms. | Offers detailed 3D structural insights in solution, crucial for understanding binding modes. |

| Solid-State NMR (ssNMR) | Characterization of polymorphic forms, analysis of insoluble derivatives. | Enables analysis of materials in their solid, native state. |

| Cyclic Ion Mobility Mass Spectrometry (cIM-MS) | Gas-phase conformation, separation of isomers, collision cross-section. acs.org | Adds a dimension of structural separation to mass analysis. |

This compound in Flow Chemistry and Microreactor Technology

The synthesis of this compound and its derivatives can be significantly enhanced by adopting continuous flow chemistry and microreactor technology. These approaches offer substantial advantages in terms of safety, efficiency, reproducibility, and scalability compared to traditional batch processing. ltf-gmbh.comdokumen.pub

Flow chemistry allows for precise control over reaction parameters such as temperature, pressure, and residence time, leading to higher yields and purities. almacgroup.com The small reactor volumes enhance heat and mass transfer and significantly improve safety, especially when dealing with exothermic reactions or hazardous reagents. This technology could enable the development of a robust and scalable on-demand synthesis of this compound, facilitating its broader investigation and potential commercialization.

| Parameter | Conventional Batch Synthesis (Hypothetical) | Flow Chemistry Synthesis (Proposed) |

|---|---|---|

| Reaction Scale | Grams to Kilograms | Grams/hour to Kilograms/hour (scalable by numbering-up). almacgroup.com |

| Heat Transfer | Limited by vessel surface area, potential for hotspots. | Excellent, high surface-area-to-volume ratio in microreactors. dokumen.pub |

| Reaction Time | Hours to days. | Seconds to minutes (controlled by flow rate and reactor volume). ltf-gmbh.com |

| Process Safety | Large volumes of reagents pose higher risk. | Small holdup volume significantly reduces risk. ltf-gmbh.com |

| Reproducibility | Can vary between batches. | High, due to precise process control. |

Integration of this compound into Artificial Intelligence and Machine Learning for Chemical Discovery

Artificial intelligence (AI) and machine learning (ML) are revolutionizing chemical research and drug discovery. mdpi.comnih.gov These computational tools can be powerfully applied to accelerate the study of this compound and its derivatives.